molecular formula C20H23N3O2 B7148633 N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide

N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide

Cat. No.: B7148633
M. Wt: 337.4 g/mol
InChI Key: WWNRHLWNWYQNSK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with cyano and methyl groups, a pyrrolidine ring, and an acetamide group

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-13-7-4-5-8-16(13)18-9-6-10-23(18)12-19(24)22-20-17(11-21)14(2)15(3)25-20/h4-5,7-8,18H,6,9-10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNRHLWNWYQNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2CC(=O)NC3=C(C(=C(O3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of cyano and methyl groups: Functionalization of the furan ring with cyano and methyl groups is achieved using reagents such as cyanogen bromide and methyl iodide under controlled conditions.

    Synthesis of the pyrrolidine ring: The pyrrolidine ring is synthesized separately, often starting from a ketone or aldehyde, followed by cyclization with an amine.

    Coupling of the furan and pyrrolidine rings: The two rings are coupled through a nucleophilic substitution reaction, forming the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and polymer science.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The furan and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide: can be compared with other heterocyclic compounds such as:

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